molecular formula C8H7F4NO B13587180 (s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol

(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol

Cat. No.: B13587180
M. Wt: 209.14 g/mol
InChI Key: CPCMVDXQAJQKDC-RXMQYKEDSA-N
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Description

(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant potential in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Another fluorinated compound with applications in organic synthesis and materials science.

    2-(2,3,4,5-Tetrafluorophenyl)ethan-1-ol: A related compound with similar chemical properties but different functional groups.

Uniqueness

(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol stands out due to its specific combination of an amino group and multiple fluorine atoms, which imparts unique reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical and biological interactions.

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3,4,5-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H7F4NO/c9-4-1-3(5(13)2-14)6(10)8(12)7(4)11/h1,5,14H,2,13H2/t5-/m1/s1

InChI Key

CPCMVDXQAJQKDC-RXMQYKEDSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1F)F)F)F)[C@@H](CO)N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(CO)N

Origin of Product

United States

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